molecular formula C24H22N2O5 B2798950 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide CAS No. 922008-99-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide

カタログ番号 B2798950
CAS番号: 922008-99-9
分子量: 418.449
InChIキー: XLQHJHQMGLUZHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is not intended for human or veterinary use, but for research purposes only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20N2O3), and molecular weight (324.38). Other properties such as solubility, melting point, and boiling point are not provided in the available resources.

科学的研究の応用

Catalytic Enantioselective Synthesis

A study demonstrated the catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction showcased excellent yields and high enantioselectivities, utilizing diaryl prolinol as the chiral ligand. Such processes highlight the potential for producing optically active compounds, which are crucial in drug development and synthesis of bioactive molecules (Munck et al., 2017).

Novel Polycyclic Systems

Research on the synthesis and structure of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments has led to the creation of novel fused pentacyclic systems. These advancements are significant for the development of new therapeutic agents, showcasing the importance of innovative chemical frameworks in drug discovery (Ukhin et al., 2011).

Asymmetric Alkynylation

A method for the asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines was achieved by combining chiral phosphoric acid and Ag(I) catalysts. This technique facilitated the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in constructing complex, chiral molecular architectures (Ren et al., 2014).

Microbial Transformation

The microbial transformation of dibenzo[b,f][1,4]oxazepine compounds has been explored, leading to the formation of new derivatives. Such studies are crucial for understanding the biodegradation pathways and potential environmental impacts of these chemical entities. It also opens avenues for utilizing microbial processes in the synthesis and modification of complex organic compounds (Jiu et al., 1977).

Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones

Efforts in synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution have provided insights into the structural versatility and reactivity of these compounds. Such synthetic methodologies enhance the arsenal of chemical tools available for creating bioactive molecules and pharmaceutical agents (Samet et al., 2006).

作用機序

This compound is a selective inhibitor of the Dopamine D2 receptor . D2 receptors are a type of dopamine receptor, and they play a role in many neurological processes including mood, reward, and motor control.

将来の方向性

The future directions for research on this compound could include further exploration of its potential as a dopamine D2 receptor antagonist. This could involve in-vitro and in-vivo studies to better understand its pharmacological effects and potential therapeutic applications .

特性

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-5-7-22-20(9-14)26(2)24(28)19-12-16(6-8-21(19)31-22)25-23(27)15-10-17(29-3)13-18(11-15)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQHJHQMGLUZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。